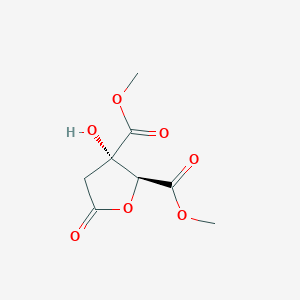

(2S,3S)-Garcinia acid dimethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O7 |

|---|---|

Molecular Weight |

218.16 g/mol |

IUPAC Name |

dimethyl (2S,3S)-3-hydroxy-5-oxooxolane-2,3-dicarboxylate |

InChI |

InChI=1S/C8H10O7/c1-13-6(10)5-8(12,7(11)14-2)3-4(9)15-5/h5,12H,3H2,1-2H3/t5-,8+/m1/s1 |

InChI Key |

SYHDLDVMXBLLET-XRGYYRRGSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@@](CC(=O)O1)(C(=O)OC)O |

Canonical SMILES |

COC(=O)C1C(CC(=O)O1)(C(=O)OC)O |

Synonyms |

(2S,3S)-garcinia acid dimethyl ester garcinia acid dimethyl este |

Origin of Product |

United States |

Contextual Overview of Naturally Occurring Hydroxycitric Acid Derivatives

Hydroxycitric acid (HCA) is a naturally occurring organic acid that is chemically similar to citric acid. It is predominantly found in the fruits of tropical plants belonging to the Garcinia genus, such as Garcinia cambogia, Garcinia indica, and Garcinia atroviridis, as well as in the flowers of Hibiscus sabdariffa. oup.comcancer.govmdpi.comnih.gov In the dried fruit rind of Garcinia cambogia, HCA can constitute a significant portion, ranging from 10% to 30% of its weight. researchgate.net

HCA exists in four different stereoisomeric forms due to the presence of two chiral centers in its molecular structure. These isomers are (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid. researchgate.net The specific isomer found in Garcinia species is (-)-hydroxycitric acid, which has the absolute configuration of (2S,3S). cancer.govnih.gov In contrast, the HCA isolated from Hibiscus sabdariffa is the (2S,3R) stereoisomer. cancer.govnih.gov The esterification of the carboxylic acid groups of (2S,3S)-hydroxycitric acid with methanol (B129727) results in the formation of (2S,3S)-Garcinia acid dimethyl ester.

Table 1: Stereoisomers of Hydroxycitric Acid and Their Natural Sources

| Stereoisomer | Absolute Configuration | Natural Source |

|---|---|---|

| (-)-Hydroxycitric acid | (2S,3S) | Garcinia cambogia, Garcinia indica |

| (-)-allo-Hydroxycitric acid | (2S,3R) | Hibiscus sabdariffa |

| (+)-Hydroxycitric acid | (2R,3R) | Not reported in natural sources |

| (+)-allo-Hydroxycitric acid | (2R,3S) | Not reported in natural sources |

Significance of Stereochemical Configuration in Chemical and Biological Investigations

The spatial arrangement of atoms, or stereochemistry, is a fundamental concept in chemistry that has profound implications for the biological activity of molecules. In the case of hydroxycitric acid, the different stereoisomers exhibit distinct physiological effects, underscoring the importance of their specific three-dimensional structures.

Scientific investigations have revealed that the (2S,3S)-HCA isomer, found in Garcinia, is a potent inhibitor of the enzyme ATP-citrate lyase. cancer.govnih.gov This enzyme plays a crucial role in the metabolic pathway of fatty acid synthesis. By inhibiting this enzyme, (2S,3S)-HCA limits the availability of acetyl-CoA, a key building block for the production of fatty acids and cholesterol.

In contrast, the (2S,3R)-HCA isomer, sourced from Hibiscus, has been shown to inhibit pancreatic α-amylase and intestinal α-glucosidase. cancer.govnih.gov These enzymes are involved in the breakdown of carbohydrates. The inhibition of these enzymes can lead to a reduction in carbohydrate metabolism. This clear divergence in the biological targets and effects of the (2S,3S) and (2S,3R) isomers provides a classic example of how stereochemical differences can dictate biological function. This specificity is a critical consideration in the design and development of targeted therapeutic agents.

Scope and Trajectories of Scientific Inquiry into 2s,3s Garcinia Acid Dimethyl Ester

Botanical Sources and Distribution of Garcinia Acid Precursors

(2S,3S)-Garcinia acid, more commonly known as (-)-Hydroxycitric acid (HCA), is a natural organic acid and the principal precursor to its dimethyl ester. It is not ubiquitously found in nature but is concentrated in the fruit rinds of a select group of tropical plants belonging to the genus Garcinia, within the family Clusiaceae. mdpi.comnih.govwikipedia.org This genus encompasses approximately 400 species distributed across tropical Asia, Africa, and Polynesia. nih.gov

The primary and most commercially recognized source of Garcinia acid is Garcinia gummi-gutta (synonym Garcinia cambogia). mdpi.comhealthline.com This plant is native to Southeast Asia and is particularly cultivated in India and Sri Lanka. google.comnih.gov The fruit resembles a small, yellow or reddish pumpkin and its rind has been used for centuries in culinary applications, such as a condiment, and in traditional medicine. mdpi.comgoogle.com Other notable species also serve as significant sources of this acid. Garcinia indica (commonly known as kokum) and Garcinia atroviridis are also rich in HCA. google.comresearchgate.net Research has identified HCA in other species as well, including Garcinia binucao and Garcinia celebica. nih.govcabidigitallibrary.org The concentration of HCA in the dried fruit rinds of these plants can be substantial, often ranging from 10% to 30% by weight. researchgate.net

The geographical distribution of these botanical sources is largely confined to tropical and subtropical regions. Garcinia gummi-gutta thrives in the tropical rainforest areas of the Indian subcontinent and Southeast Asia. google.combiointerfaceresearch.com Similarly, Garcinia atroviridis is extensively found in Peninsular Malaysia, Thailand, and India, often growing in humid, lowland forests. nih.gov The table below summarizes the key botanical sources and the typical HCA content found in their fruit rinds.

Table 1: Botanical Sources of (2S,3S)-Garcinia Acid and Typical Acid Content

| Botanical Species | Common Name(s) | Native Regions | Plant Part | Typical HCA Content (% of dry weight) |

| Garcinia gummi-gutta (syn. G. cambogia) | Malabar Tamarind | Southeast Asia, India, Sri Lanka | Fruit Rind | 20-30% |

| Garcinia indica | Kokum, Wild Mangosteen | Western Ghats of India | Fruit Rind | 20-30% |

| Garcinia atroviridis | Asam Gelugor | Peninsular Malaysia, Thailand, India | Fruit Rind | ~20% |

| Garcinia binucao | Batuan | Philippines | Fruit Pulp | ~4.8% (water extraction) |

| Garcinia celebica (syn. G. hombroniana) | Seashore Mangosteen | Southeast Asia | Not specified | Present |

Note: HCA content can vary based on geographical location, harvest time, and processing methods.

Optimized Extraction and Purification Techniques for Garcinia Acid from Complex Natural Matrices

The extraction of Garcinia acid from its natural plant sources involves separating the molecule from a complex mixture of other phytochemicals, including pectins, tannins, and other organic acids. Various methodologies have been developed and optimized to maximize yield and purity.

A common initial step is aqueous extraction, where dried and ground fruit rinds are soaked in hot water or autoclaved. google.com This method is effective but often co-extracts water-soluble compounds like pectins, which can complicate purification. To mitigate this, a subsequent step of adding alcohol (such as ethanol) is employed to precipitate the pectin. google.com

Solvent extraction using polar solvents like ethanol (B145695) or methanol (B129727) is another widely used technique. plantextractwholesale.comsjp.ac.lk Soxhlet extraction with 99% ethanol has been reported as a highly efficient method, yielding a high total acid content. sjp.ac.lkresearchgate.net More advanced methods include supercritical fluid extraction (SFE) using carbon dioxide (CO₂), which is noted for being environmentally friendly and capable of producing a purer extract. plantextractwholesale.com Microwave-assisted extraction has also been explored to reduce extraction time and improve efficiency. researchgate.net

Following extraction, purification is crucial. A prevalent strategy involves the precipitation of HCA as a salt. The extract is often neutralized with an alkali like calcium hydroxide (B78521) or potassium hydroxide to form calcium hydroxycitrate or potassium hydroxycitrate, which can then be isolated. google.comgoogle.com The acid can be regenerated from its salt by treatment with a stronger acid. google.com For higher purity, chromatographic techniques are indispensable. Ion-exchange chromatography can effectively separate HCA from other acids and charged molecules. google.com High-performance liquid chromatography (HPLC) is frequently used for both analytical quantification and preparative separation to obtain highly pure HCA. sjp.ac.lkresearchgate.net

Table 2: Comparison of Extraction and Purification Methods for Garcinia Acid

| Method | Principle | Key Parameters | Advantages | Disadvantages |

| Water Extraction | Utilizes water as a solvent to extract polar compounds. | Temperature: Boiling/AutoclavingTime: 10-20 hours | Simple, inexpensive, non-toxic solvent. | Co-extracts pectins and other water-soluble impurities. google.com |

| Solvent Extraction | Employs polar organic solvents like ethanol or methanol. | Solvent: 99% EthanolApparatus: Soxhlet | High extraction efficiency for HCA. sjp.ac.lk | Use of organic solvents requires recovery and disposal procedures. |

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ as a solvent. | Fluid: CO₂Conditions: High pressure & temp. | Environmentally friendly, high purity extract. plantextractwholesale.com | Requires specialized, high-cost equipment. |

| Salt Precipitation | Conversion of HCA to a less soluble salt (e.g., Ca or K salt). | Reagents: CaCO₃, KOH | Effective for initial purification and removal of some impurities. google.comgoogle.com | Requires an additional step to convert the salt back to the free acid. |

| Ion-Exchange Chromatography | Separation based on charge interactions with a resin. | Resin Type: D201Eluent: NaCl solution | High selectivity for acidic compounds. google.com | Can be time-consuming and requires specific resins. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between mobile and stationary phases. | Mobile Phase: 0.01M HClDetection: UV at 208 nm | High resolution and purity; suitable for analytical and preparative scales. sjp.ac.lk | High cost of equipment and solvents. |

Strategies for Ensuring Stereochemical Purity during Natural Product Isolation

Hydroxycitric acid possesses two chiral centers, meaning it can exist as four different stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). wikipedia.org The biologically relevant isomer found predominantly in Garcinia species is (-)-hydroxycitric acid, which has the (2S,3S) absolute configuration. researchgate.netnih.gov Ensuring the isolation of this specific stereoisomer without inducing racemization or epimerization is critical.

The stability of HCA is a key consideration during extraction. The molecule contains a tertiary hydroxyl group and can readily form a more stable five-membered lactone, particularly under acidic conditions or at high temperatures. wikipedia.orggoogle.com The formation of this lactone, known as (+)-Garcinia acid lactone, can complicate purification and alter the biological properties of the final product. thomassci.comsigmaaldrich.com Therefore, extraction conditions must be carefully controlled. Low-temperature extraction methods are preferred to minimize lactonization and preserve the natural open form of the acid. google.com

The choice of solvent and pH during extraction and purification also plays a role in maintaining stereochemical integrity. While strong acids are used to regenerate HCA from its salts, exposure times and temperatures must be minimized.

Confirmation of stereochemical purity relies on advanced analytical techniques. While standard HPLC can quantify HCA, it typically does not separate the different stereoisomers. Chiral chromatography, using a chiral stationary phase (CSP), is the definitive method for separating and quantifying enantiomers and diastereomers, thus verifying the stereochemical purity of the isolated (2S,3S)-Garcinia acid. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and measurements of optical rotation are also used to confirm the structure and stereochemistry of the final purified product, comparing the data against established values for the pure (2S,3S) isomer. google.com

Esterification Methodologies for Conversion of Garcinia Acid to its Dimethyl Ester

The conversion of (2S,3S)-Garcinia acid to its corresponding dimethyl ester is a critical step for its subsequent use in various synthetic applications. Several standard and modified esterification methods can be employed for this transformation, each with its own set of advantages and considerations.

Fischer-Speier Esterification: This classical method involves the reaction of the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmdpi.combyjus.com The reaction is driven to completion by the large excess of the alcohol, which also serves as the solvent. masterorganicchemistry.combyjus.com A patent describes a process for preparing chiral compounds from Garcinia acid by refluxing it with an appropriate alcohol, such as methanol, in the presence of concentrated HCl for 6-12 hours. google.com After neutralization and extraction, the corresponding ester is obtained. google.com

Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. wikipedia.orgnih.govorganic-chemistry.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This approach is particularly useful for sterically hindered and acid-labile substrates. organic-chemistry.org While specific examples for Garcinia acid are not extensively detailed in the literature, the general applicability of this method to complex carboxylic acids suggests its potential utility. nih.gov

Diazomethane (B1218177) and its Surrogates: Diazomethane (CH₂N₂) is a highly reactive reagent that rapidly converts carboxylic acids to their methyl esters under very mild conditions. libretexts.orgyoutube.com The reaction proceeds via deprotonation of the carboxylic acid followed by an Sₙ2 attack of the resulting carboxylate on the protonated diazomethane, liberating nitrogen gas as the only byproduct. libretexts.orgyoutube.com Due to the hazardous nature of diazomethane, safer alternatives like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) are often preferred. researchgate.netresearchgate.net This reagent offers high yields and is compatible with a wide range of functional groups. researchgate.net

| Esterification Method | Reagents | General Conditions | Key Features |

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux | Simple, cost-effective, requires excess alcohol. organic-chemistry.orgmasterorganicchemistry.combyjus.com |

| Steglich Esterification | Methanol, DCC, DMAP | Room Temperature | Mild conditions, suitable for acid-sensitive substrates. wikipedia.orgorganic-chemistry.org |

| Diazomethane/TMS-diazomethane | CH₂N₂ or (CH₃)₃SiCHN₂ | Mild, often at 0 °C to room temperature | High yield, fast reaction, mild conditions. libretexts.orgresearchgate.net |

Total Synthesis Approaches to the Garcinia Acid Carbon Skeleton and its Stereoisomers

The total synthesis of the Garcinia acid carbon skeleton presents a significant challenge due to the presence of two contiguous stereocenters. While the natural product is readily available from Garcinia species, synthetic approaches are crucial for accessing its unnatural stereoisomers and for the development of novel analogs. nih.govoup.comnih.gov

One of the documented synthetic routes to the hydroxycitric acid (the open-chain form of Garcinia acid) skeleton starts from the readily available citric acid. researchgate.net The process involves the dehydration of citric acid to yield aconitic acid, which is subsequently oxidized to form hydroxycitric acid. researchgate.net A study reported the optimization of this process, achieving a yield of approximately 80% for the oxidation of aconitic acid. researchgate.net However, this method typically results in a mixture of diastereomers, necessitating further resolution or the development of stereoselective modifications. The difficulty in achieving stereoselective organic synthesis is a recognized limitation in obtaining specific isomers of hydroxycitric acid. nih.govoup.comnih.gov

Development of Enantioselective and Diastereoselective Synthetic Pathways to the (2S,3S) Configuration

The development of synthetic routes that precisely control the stereochemistry at the C2 and C3 positions to yield the (2S,3S) configuration of Garcinia acid is a key area of research. While the isolation from natural sources provides the enantiopure (2S,3S)-isomer, enantioselective and diastereoselective syntheses are essential for creating a broader range of structurally diverse and biologically active molecules. mdpi.comnih.gov

The literature highlights the significant challenge associated with the stereoselective synthesis of hydroxycitric acid and its derivatives. nih.govoup.comnih.gov Research in the broader field of asymmetric synthesis offers potential strategies. For instance, the stereoselective synthesis of other chiral γ-lactones has been achieved through methods like asymmetric dihydroxylation and oxa-Pictet-Spengler cyclization, which could potentially be adapted for the Garcinia acid skeleton. nih.gov The synthesis of chiral building blocks for drug discovery often relies on asymmetric hydrogenation and epoxidation, techniques that could be explored for establishing the desired stereocenters of Garcinia acid. nih.govnih.govresearchgate.net However, specific and highly efficient enantioselective and diastereoselective total syntheses of (2S,3S)-Garcinia acid remain an area for further development.

Rational Design and Synthesis of Chemically Modified Analogs and Derivatives

This compound serves as a versatile chiral starting material for the synthesis of a variety of chemically modified analogs and derivatives with potential biological activities. mdpi.com The presence of multiple functional groups, including two ester moieties and a tertiary hydroxyl group, allows for a range of chemical transformations.

One notable application is the synthesis of bislactones. The dimethyl ester of Garcinia acid (referred to as 83a in a study) can undergo a regio-selective reduction of the C3-tertiary hydroxyl group using borane (B79455) dimethyl sulfide (B99878) (BMS) in tetrahydrofuran (B95107) with catalytic sodium borohydride (B1222165) (NaBH₄). mdpi.com This reaction leads to the formation of a bislactone (85 ), which is an analog of the fungal metabolite (+)-avenaciolide. mdpi.com

Furthermore, the dimethyl and diethyl esters of Garcinia acid have been utilized to synthesize analogs of the Quararibea metabolite, a class of chiral enolic-γ-lactones. mdpi.com This transformation is achieved by reacting the dialkyl ester with phosphorus oxychloride (POCl₃) in pyridine, followed by treatment with diazomethane to yield the methyl ether of the enolic γ-lactone (91 ). mdpi.com

These examples demonstrate the utility of this compound as a chiral synthon for the construction of complex and biologically relevant molecules. google.commdpi.com

| Derivative | Starting Material | Key Reagents | Product Type |

| Bislactone 85 | This compound (83a ) | Borane dimethyl sulfide (BMS), NaBH₄ | Fungal metabolite analog mdpi.com |

| Methyl ether of enolic γ-lactone 91 | This compound | POCl₃, pyridine, diazomethane | Quararibea metabolite analog mdpi.com |

Biosynthetic Pathways and Enzymatic Transformations

Elucidation of the Biosynthetic Route to Garcinia Acid within Producer Organisms

The precise biosynthetic pathway of (2S,3S)-hydroxycitric acid, the precursor to (2S,3S)-Garcinia acid dimethyl ester, within Garcinia species remains an area of ongoing scientific investigation. However, a prevailing hypothesis suggests that its formation is analogous to the initial step of the citric acid cycle (Krebs cycle), involving a key condensation reaction.

One proposed route posits that HCA is synthesized through the condensation of oxaloacetate and glycolyl-CoA. oup.com This reaction would parallel the condensation of oxaloacetate and acetyl-CoA to form citrate (B86180), which is catalyzed by citrate synthase. wikipedia.orglibretexts.org

Another related hypothesis suggests a pathway starting from citric acid itself. In this proposed sequence, citric acid undergoes dehydration to yield aconitic acid, which is then subsequently oxidized to form hydroxycitric acid. behtadaru.comresearchgate.net This potential pathway highlights the close biochemical relationship between these tricarboxylic acids.

While these hypotheses provide a logical framework for the biosynthesis of HCA, detailed experimental validation and the identification of all intermediate steps within Garcinia plants are still required for a complete elucidation of the pathway.

Identification and Characterization of Key Enzymes Involved in Garcinia Acid Biogenesis

Currently, the specific enzymes responsible for the biosynthesis of (2S,3S)-hydroxycitric acid in Garcinia have not been definitively identified or characterized. The focus of much of the research has been on the enzyme that HCA inhibits, ATP citrate lyase, rather than the enzymes that produce HCA. nih.govnih.govmdpi.com

Based on the proposed biosynthetic pathways, several classes of enzymes are putatively involved:

Condensation Enzymes: An enzyme analogous to citrate synthase would be required to catalyze the proposed condensation of oxaloacetate and glycolyl-CoA. oup.com Such an enzyme would likely belong to the family of carbon-carbon bond lyases. nih.gov

Dehydratases and Oxidases: If the pathway proceeds from citric acid, a dehydratase would be necessary to form aconitic acid, followed by an oxidase to introduce the hydroxyl group, yielding HCA. behtadaru.comresearchgate.net

The lack of identified enzymes highlights a significant gap in the understanding of Garcinia acid biogenesis and presents a promising area for future research in plant biochemistry and enzymology.

Investigation of Metabolic Fates and Enzymatic Conversions of Garcinia Acid Derivatives in Non-Human Biological Systems

While the biosynthetic pathway in Garcinia is not fully understood, the metabolism and enzymatic conversion of hydroxycitric acid derivatives have been observed in other non-human biological systems, particularly in microorganisms.

Notably, research has identified certain microorganisms capable of producing a stereoisomer of the Garcinia-derived HCA. Two bacterial strains, Streptomyces sp. U121 and Bacillus megaterium G45C, have been found to produce (2S,3R)-hydroxycitric acid, which is the diastereomer of the form found in Garcinia and is typically found in Hibiscus subdariffa. oup.comnih.govtandfonline.comresearchgate.net

These microorganisms offer a potential alternative source for HCA, and their study provides insights into the enzymatic machinery capable of synthesizing this class of compounds. The production of HCA in these bacteria was confirmed through HPLC analysis and NMR studies of the purified metabolites. nih.govtandfonline.com The yields of HCA from these wild-type strains were initially modest, with Streptomyces sp. U121 producing up to 30 mg/L and Bacillus megaterium G45C producing up to 22 mg/L. tandfonline.com

To enhance the production of (2S,3R)-HCA, researchers have employed metabolic engineering techniques. Through genome shuffling of Streptomyces sp. U121, a mutant population was generated that exhibited a five-fold increase in HCA production compared to the wild-type strain. nih.gov This demonstrates the potential for optimizing microbial systems for the synthesis of HCA derivatives.

The discovery of HCA production in these microorganisms is significant as it opens up possibilities for biotechnological production and further investigation into the enzymes of this alternative biosynthetic pathway.

Studies in broiler chickens have investigated the metabolic fate of (-)-hydroxycitric acid. When supplemented in their diet, HCA was found to influence amino acid metabolism, promote protein synthesis, and inhibit fatty acid synthesis by affecting the citric acid cycle. researchgate.netnih.govcambridge.org These findings suggest that HCA actively participates in and modulates key metabolic pathways in this non-human biological system.

The following table provides a summary of the microorganisms found to produce a stereoisomer of Garcinia acid.

| Microorganism | Produced Compound | Production Yield (Wild Type) |

| Streptomyces sp. U121 | (2S,3R)-Hydroxycitric acid | 30 mg/L |

| Bacillus megaterium G45C | (2S,3R)-Hydroxycitric acid | 22 mg/L |

Advanced Spectroscopic Characterization and Absolute Configuration Assignment

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, provides critical information about stereochemistry. For (2S,3S)-Garcinia acid dimethyl ester, a combination of chiroptical techniques has been essential, as studies have revealed that a single method may not be sufficient to unambiguously distinguish between diastereomers. researchgate.netnih.gov A combined analysis using multiple spectroscopic methods, supported by theoretical calculations, is often necessary to overcome these limitations. researchgate.netphcogres.com

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The experimental ECD spectrum of (+)-garcinia acid dimethyl ester has been measured and compared with spectra predicted by quantum chemical methods for the (2S,3S) configuration. nih.gov

A significant finding in the analysis of this compound is the profound impact of solvent effects on the ECD spectrum. nih.gov Initial calculations performed for the molecule in the gas phase at the B3LYP/aug-cc-pVDZ level yielded a spectrum that was nearly a mirror image of the experimental result, which would lead to an incorrect assignment of the absolute configuration. nih.gov However, when the calculations incorporated a solvent model, specifically the Polarizable Continuum Model (PCM), the predicted spectrum showed much better agreement with the experimental data. antiox.org Further refinement using the CAM-B3LYP/aug-cc-pVDZ level for calculations also provided better agreement, underscoring the necessity of including solvent effects for accurate predictive modeling of chiroptical properties. nih.govantiox.org

Vibrational Circular Dichroism (VCD) extends chiroptical analysis to the infrared region, probing the stereochemistry associated with molecular vibrations. spectrabase.com VCD is particularly sensitive to the mutual orientation of different functional groups within a molecule, providing detailed 3D structural information. spectrabase.com For this compound, VCD spectroscopy has been applied in conjunction with ECD and ORD to secure the assignment of its absolute configuration. researchgate.netnih.gov

As with ECD, theoretical modeling plays a crucial role. Quantum chemical predictions of the VCD spectrum were compared with experimental measurements. The study highlighted that gas-phase calculations of vibrational frequencies, particularly for the carbonyl stretching bands, differed significantly from the experimental values. nih.gov The use of the PCM solvent model corrected these discrepancies, leading to a much better correlation between the predicted and observed VCD spectra. nih.gov This demonstrates that both solution-phase VCD predictions and experimental measurements are vital for a comprehensive structural analysis, overcoming ambiguities that may arise from a single chiroptical method. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. While a powerful tool, ORD alone proved insufficient for differentiating between the diastereomers of garcinia acid dimethyl ester and hibiscus acid dimethyl ester. researchgate.net The experimental ORD spectra for both (+)-Garcinia acid dimethyl ester, designated (+)-GADE, and (+)-Hibiscus acid dimethyl ester ((+)-HADE) were found to be quite similar, showing positive rotations across the measured wavelengths (365-633 nm), with only slight differences in magnitude. researchgate.net

| Wavelength (nm) | Specific Rotation [α] (deg cc g⁻¹ dm⁻¹) |

|---|---|

| 633 | +19.2 |

| 589 | +23.6 |

| 546 | +28.9 |

| 436 | +61.5 |

| 405 | +77.2 |

| 365 | +109.1 |

Data sourced from Polavarapu et al. (2011). researchgate.net Measurements were taken at a concentration of 3 mg/mL in acetonitrile (B52724) with a 0.5 dm cell.

State-of-the-Art Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the connectivity and constitution of organic molecules. For this compound, both ¹H and ¹³C NMR spectra have been recorded to confirm its molecular structure. nih.gov

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). This allows for the assignment of protons within the tetrahydrofuran (B95107) ring and the two methyl ester groups.

¹³C NMR spectroscopy complements this by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms confirm the presence of key functional groups, including the two ester carbonyls, the lactone carbonyl, the quaternary carbon bearing a hydroxyl group, and the other carbons of the furan (B31954) ring. While detailed spectral data tables are often found in supplementary materials of research publications, the use of 1D and 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) is standard practice for the unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of the compound. nih.gov

High-Resolution Mass Spectrometry Methodologies for Structural Confirmation and Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For compounds related to this compound, such as its parent compound garcinia acid, positive-ion electrospray ionization (ESI) mass spectrometry has been used to identify the protonated molecule [M+H]⁺, confirming its molecular formula. antiox.org

For the dimethyl ester, HRMS would be employed to determine its exact mass, allowing for the unambiguous calculation of its elemental formula (C₈H₁₀O₇). This technique helps to distinguish it from other compounds with the same nominal mass but different atomic compositions. Furthermore, tandem mass spectrometry (MS/MS) experiments, often coupled with liquid chromatography (LC-MS/MS), can be used to study the fragmentation pathways of the molecule. By analyzing the fragment ions, researchers can gain further confidence in the proposed structure, identifying characteristic losses such as methanol (B129727) (CH₃OH) or carbon dioxide (CO₂) from the parent ion, which provides corroborating evidence for the presence of the ester and carboxylic acid-related functionalities within the lactone structure. The use of UPLC-Q-Exactive HRMS has proven effective for rapidly identifying chemical constituents in various parts of Garcinia plants. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical calculations have been instrumental in elucidating the absolute configuration and solution-phase behavior of (2S,3S)-Garcinia acid dimethyl ester, also known as (+)-GADE. mdpi.comresearchgate.net The conversion of garcinia acid to its dimethyl ester simplifies conformational searches and the interpretation of solvent effects, making it an ideal candidate for computational analysis. mdpi.com

The absolute configuration of chiral molecules can be determined by comparing experimentally measured chiroptical spectra with spectra predicted from quantum chemical calculations. For this compound, various chiroptical spectroscopic methods have been modeled, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). acs.orgnih.gov

Studies have shown that relying on a single chiroptical method, such as ECD or ORD alone, can be insufficient to unequivocally distinguish between diastereomers like (2S,3S)-GADE and its counterpart, (2S,3R)-hibiscus acid dimethyl ester (HADE). mdpi.comresearchgate.net For instance, the predicted ECD and ORD spectra for both diastereomers are quite similar, presenting challenges for definitive assignment based on one technique. mdpi.com However, a combined analysis significantly enhances the reliability of the stereochemical assignment. The combination of either ECD and VCD or ORD and VCD has been demonstrated to be a more robust approach for correctly assigning the absolute configurations of these diastereomers. mdpi.comresearchgate.net A strong correlation between the experimental VCD spectrum of (+)-GADE and the calculated VCD spectrum for the (2S,3S) isomer was crucial in confirming its known configuration. mdpi.com

The inclusion of solvent effects in computational models is critical for accurately predicting the spectroscopic properties of molecules in solution. acs.orgnih.gov The Polarizable Continuum Model (PCM), specifically the continuous surface charge variant, has been effectively used in studies of this compound to simulate the influence of a solvent environment. acs.orgnih.gov

The use of PCM has been shown to correct significant discrepancies found in gas-phase calculations. acs.orgnih.gov For example, in the prediction of VCD spectra, solution-phase predictions using PCM provided better agreement with experimental observations than gas-phase predictions. acs.orgnih.gov Similarly, for carbonyl stretching vibrations, the band positions predicted in gas-phase calculations differed substantially from experimental values, a discrepancy that was rectified by incorporating the PCM. acs.orgnih.gov These findings underscore the necessity of including solvation models to achieve computationally accurate predictions that reflect experimental reality. acs.org

A comparative analysis between gas-phase and solution-phase calculations for this compound reveals stark differences, particularly for ECD spectra. acs.orgnih.gov Calculations performed at the B3LYP/aug-cc-pVDZ level of theory showed that gas-phase predictions and PCM predictions yielded nearly mirror-image ECD spectra in the 190–250 nm region for the same absolute configuration. acs.orgnih.gov

Table 1: Comparison of Computational Approaches for Spectroscopic Prediction

Conformational Analysis and Energy Landscape Exploration via Molecular Dynamics Simulations

The conformational flexibility of this compound is a key factor influencing its spectroscopic properties. Conformational analysis has been performed using quantum chemical optimization methods. mdpi.com An initial search identified eight stable conformers in the gas phase at the B3LYP/aug-cc-pVDZ level of theory, with six of these existing within a 2 kcal/mol energy window. mdpi.com These conformers are defined by the orientation of the two COOCH₃ groups, described by dihedral angles, leading to labels such as cis-cis and trans-cis. nih.gov The low-energy conformers identified in the gas phase were subsequently reoptimized using the Polarizable Continuum Model (PCM) to account for solvent effects in solution-phase predictions. mdpi.com

While these optimization studies have provided crucial insights into stable conformers, detailed exploration of the complete conformational energy landscape and dynamic behavior of this compound using molecular dynamics (MD) simulations is not extensively reported in the reviewed scientific literature. MD simulations could offer deeper insights into the dynamic interplay between different conformations over time, further refining the understanding of this molecule's behavior in solution.

Advanced Molecular Interaction Studies with Biological Macromolecules (Non-Clinical Context)

Computational studies focused on the advanced molecular interactions, such as molecular docking, of this compound with biological macromolecules in a non-clinical context are not prominently featured in the available scientific literature. Such studies would be valuable for exploring potential binding modes and non-covalent interactions with proteins or other biological targets, providing a molecular-level hypothesis for any observed biological activity in a research setting.

Stereochemical Assignment Refinement through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been the cornerstone of the theoretical studies on this compound, serving as the primary method for refining and confirming its stereochemical assignment. acs.orgnih.gov By comparing the chiroptical spectra (ECD, VCD, and ORD) predicted using DFT methods with those measured experimentally for (+)-GADE, researchers have definitively confirmed its absolute configuration as (2S,3S). nih.gov

The B3LYP functional combined with the aug-cc-pVDZ basis set was a common level of theory used for these calculations. mdpi.comacs.orgnih.gov As noted previously, the accuracy of these DFT calculations was highly dependent on the inclusion of a solvation model (PCM), without which the predictions for ECD spectra could lead to an erroneous assignment. nih.gov The excellent agreement between the experimental VCD and the solution-phase DFT-predicted VCD spectra for the (2S,3S) isomer provided unambiguous evidence for the assignment. mdpi.com This successful application demonstrates the power of DFT calculations not just to predict properties but to serve as a reliable tool for the structural elucidation of complex chiral natural products. nih.gov

Mechanistic Investigations and Biological Roles in Non Human Systems

Molecular Mechanisms of Interaction within Plant Physiological Processes

Currently, there is a notable absence of published research specifically investigating the molecular mechanisms of interaction of (2S,3S)-Garcinia acid dimethyl ester within plant physiological processes. While the parent compound, (-)-hydroxycitric acid, is a known constituent of plants such as Garcinia cambogia and Hibiscus subdariffa, the role of its dimethyl ester derivative in plant biology has not been elucidated in the available scientific literature. nih.gov Investigations into how this specific ester might be metabolized, transported, or interact with cellular targets in plants have not been reported.

Enzymatic Activities Modulated by this compound in vitro or in Non-Human Cellular Models

The primary body of research on the enzymatic modulation by compounds derived from Garcinia has centered on (-)-hydroxycitric acid. (-)-HCA is a well-documented potent inhibitor of ATP citrate (B86180) lyase (EC 4.1.3.8). afboard.comnih.gov This enzyme is crucial for the synthesis of fatty acids, as it catalyzes the cleavage of citrate into acetyl-CoA and oxaloacetate. afboard.com The inhibition of ATP citrate lyase by HCA limits the availability of acetyl-CoA, thereby suppressing fatty acid synthesis and lipogenesis in animal studies and in vitro models. afboard.com

In contrast, there is a lack of direct evidence in the scientific literature detailing the enzymatic activities specifically modulated by this compound. While it is a derivative of the potent enzyme inhibitor HCA, studies have not been published that evaluate the inhibitory or modulatory effects of the dimethyl ester form on ATP citrate lyase or other enzymes in in vitro or non-human cellular models. The esterification of the carboxylic acid groups could significantly alter the molecule's ability to bind to the active site of enzymes that recognize HCA.

The synthesis of this compound is primarily documented in the context of it being a chemical intermediate. For instance, it has been utilized as a starting material in the regioselective reduction to form bislactones, which are core skeletons of other complex molecules. mdpi.com This highlights its utility in synthetic chemistry rather than as a biologically active agent in its own right based on current research.

A summary of the established enzymatic target for the parent compound, (-)-hydroxycitric acid, is presented below.

| Compound | Enzyme | Enzyme Commission (EC) Number | Documented Effect |

| (-)-Hydroxycitric Acid (HCA) | ATP citrate lyase | 4.1.3.8 | Inhibition |

This table reflects data for the parent compound, as no specific enzymatic targets for this compound have been identified in the reviewed literature.

Role in Inter-Species Chemical Communication or Ecological Interactions

There is no scientific literature available that describes a role for this compound in inter-species chemical communication or other ecological interactions. The research on chemical ecology related to Garcinia species has not identified this specific dimethyl ester as a pheromone, allomone, kairomone, or any other type of semiochemical involved in signaling between organisms. Its natural occurrence has not been reported, and its existence is primarily noted as a laboratory-synthesized intermediate. mdpi.com

Emerging Research Frontiers for 2s,3s Garcinia Acid Dimethyl Ester

Advancements in Stereocontrolled Chemical Synthesis Methodologies

The synthesis of (2S,3S)-Garcinia acid dimethyl ester primarily relies on the stereochemical integrity of its natural precursor, (2S,3S)-Garcinia acid (a lactone form of (-)-hydroxycitric acid). The most common approach involves the extraction and isolation of the parent acid from the rinds of Garcinia species, such as Garcinia gummi-gutta (also known as Garcinia cambogia). mdpi.comgoogle.com This natural sourcing is crucial as the plant's biosynthesis provides the enantiomerically pure starting material, simplifying the challenge of stereocontrol.

The general isolation and subsequent esterification process involves several key steps:

Extraction: The dried fruit rinds are extracted with hot water. google.comgoogle.com

Purification: The aqueous extract is concentrated, and alcohols like methanol (B129727) are added to precipitate and remove substances such as pectin. google.com

Lactone Formation: The purified extract is often converted to the stable lactone form of hydroxycitric acid. google.com

Esterification: The isolated garcinia acid is then converted to its dimethyl ester. This process, known as esterification, makes the molecule more amenable to certain analytical techniques and can alter its biological properties. nih.gov

While leveraging the natural chiron is the most direct method, advancements in asymmetric synthesis offer potential alternative routes. Methodologies for the stereocontrolled construction of molecules with adjacent chiral centers, such as those starting from common chiral materials like Garner's aldehyde, demonstrate the capability of modern organic synthesis to create specific stereoisomers. elsevierpure.com Although not yet widely applied for the large-scale production of this compound, these techniques represent a significant frontier for producing this and other chiral compounds independent of natural source availability. nih.gov

Table 1: Comparison of Synthetic Approaches

| Method | Starting Material | Key Advantage | Key Disadvantage | Reference |

| Natural Product Isolation & Esterification | Garcinia fruit rinds | High stereochemical purity from a natural source. | Dependent on plant availability; can involve tedious extraction processes. | mdpi.com, google.com |

| De Novo Asymmetric Synthesis | Common chiral precursors (e.g., Garner's aldehyde) | Independent of natural sources; high degree of control. | Can be complex, multi-step, and costly for this specific molecule. | elsevierpure.com |

Novel Applications of Computational Chemistry and Machine Learning in its Study

Computational chemistry provides powerful tools for understanding the three-dimensional structure and properties of chiral molecules like this compound. A significant challenge in stereochemistry is the unambiguous determination of the absolute configuration of diastereomers. Computational methods have been pivotal in this area.

Research has shown that while individual chiroptical spectroscopy methods like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) alone may be insufficient, a combined analysis with quantum chemical calculations can definitively establish the absolute configuration. nih.gov For this compound (GADE), researchers performed conformational searches and optimized geometries using Density Functional Theory (DFT) methods like B3LYP. nih.gov By comparing the computationally predicted spectra with experimental data, they could confidently assign the (2S,3S) configuration. nih.gov

The frontiers of this research are rapidly expanding with the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These technologies are poised to revolutionize the study of natural products.

Potential Applications of AI/ML:

Accelerated Analysis: ML models can dramatically speed up the process of conformational searches, which is often a bottleneck in computational chemistry. tue.nl

Property Prediction: AI algorithms can be trained on existing data to predict the biological activities of new or modified compounds, allowing for the in silico screening of novel derivatives of this compound. blogspot.comnih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the garcinia acid scaffold, optimized for specific interactions with biological targets. nih.gov

Mechanism Identification: Molecular dynamics simulations, which produce vast amounts of data, can be analyzed by ML to identify hidden patterns in the interaction between the ester and its target proteins. tue.nl

In silico molecular docking studies on related compounds from Garcinia species have already been used to predict interactions with various proteins, such as those involved in acne or histamine (B1213489) response, showcasing the potential of these methods. ijfmr.comnih.gov Applying these advanced computational and ML approaches to this compound could rapidly accelerate the discovery of its functional roles and potential applications.

Table 2: Computational Methods in the Study of Garcinia Acid Dimethyl Ester

| Technique | Application | Finding/Potential | Reference |

| Quantum Chemical Calculations (DFT) | Determination of absolute configuration. | Confirmed the (2S,3S) configuration by comparing calculated and experimental VCD, ORD, and ECD spectra. | nih.gov |

| Molecular Docking | Predicting binding affinity to protein targets. | Used for related Garcinia compounds to identify potential interactions with proteins like CETP and those involved in inflammation. | semanticscholar.org, researchgate.net |

| Machine Learning / AI | Activity prediction, de novo design, simulation analysis. | Can accelerate discovery by efficiently screening virtual libraries and identifying novel drug candidates based on the GADE structure. | nih.gov, tue.nl |

Exploration of Undiscovered Biological System Interactions in Non-Human Contexts

Research into the biological activities of (2S,3S)-Garcinia acid and its derivatives has primarily focused on the parent compound's ability to inhibit ATP citrate (B86180) lyase, an enzyme involved in fatty acid synthesis. nih.govnih.gov However, recent studies on ester derivatives are uncovering novel interactions in non-human biological systems, suggesting a broader range of activities.

A study investigating two ester derivatives of garcinia acid isolated from Garcinia atroviridis revealed significant antitumour-promoting activity. nih.gov One of the compounds, 2-(butoxycarbonylmethyl)-3-butoxycarbonyl-2-hydroxy-3-propanolide, showed a noteworthy ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells. nih.govresearchgate.net This inhibitory action is a key indicator of antitumour-promoting potential. Crucially, the compound was found to be non-toxic to both human cell lines and in the brine shrimp lethality assay, suggesting a favorable profile for potential chemopreventive agents. nih.govresearchgate.net

The exploration of other biological targets is an active area of research. For instance, the parent compound, hydroxycitric acid (HCA), has been investigated in silico for its potential to inhibit cholesteryl ester transfer protein (CETP), a key protein in cholesterol metabolism. semanticscholar.orgresearchgate.net Other computational studies have suggested interactions between Garcinia compounds and aquaporins, which are involved in inflammatory processes. researchgate.net These findings open up new avenues for investigating whether this compound shares or enhances these activities. Such research in non-human contexts, from isolated enzymes to cell-based assays and animal models, is essential for mapping the full biological interaction profile of this specific ester.

Table 3: Investigated Biological Activities of Garcinia Acid Esters in Non-Human Systems

| Compound | Biological System | Activity | Finding | Reference |

| 2-(butoxycarbonylmethyl)-3-butoxycarbonyl-2-hydroxy-3-propanolide | Raji Cells (human B-lymphoblastoid) | Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) | Showed significant antitumour-promoting activity (IC₅₀: 70 μM). | nih.gov, researchgate.net |

| 2-(butoxycarbonylmethyl)-3-butoxycarbonyl-2-hydroxy-3-propanolide | CEM-SS Cells (human T-lymphoblastic leukemia) & Brine Shrimp | Cytotoxicity | Found to be non-toxic (CD₅₀: >100 μM and LD₅₀: >300 μM, respectively). | nih.gov, researchgate.net |

| 1′,1′′-dibutyl methyl hydroxycitrate | Raji Cells (human B-lymphoblastoid) | Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) | Showed weak activity (IC₅₀: 560 μM). | nih.gov |

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

- Methodological Answer: Prioritize regioselective esterification using dimethyl sulfate in alkaline conditions to target the carboxyl groups. Monitor reaction progress via thin-layer chromatography (TLC) and purify via silica gel chromatography. Yield improvements (>80%) require anhydrous conditions and inert atmospheres to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.